molecular formula C3H7BrZn B3068724 2-Propylzinc bromide, 0.50 M in THF CAS No. 77047-87-1

2-Propylzinc bromide, 0.50 M in THF

Cat. No. B3068724
CAS RN: 77047-87-1
M. Wt: 188.4 g/mol
InChI Key: NTUATXZETUXBSR-UHFFFAOYSA-M
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Description

2-Propylzinc bromide, 0.50 M in THF, is a clear, colorless to yellow liquid. It is highly reactive and flammable. The compound has a strong odor and reacts violently with water and air, generating hydrogen gas. It has been used as a reagent in a protocol for the nickel-catalyzed dehalogenation of organic halides .


Molecular Structure Analysis

The linear formula of 2-Propylzinc bromide is (CH3)2CHZnBr . Its empirical formula is C3H7BrZn . The molecular weight is 188.38 .


Chemical Reactions Analysis

2-Propylzinc bromide, 0.50 M in THF, has been used as a reagent in a protocol for the nickel-catalyzed dehalogenation of organic halides .


Physical And Chemical Properties Analysis

2-Propylzinc bromide, 0.50 M in THF, is a clear, colorless to yellow liquid. It has a density of 0.963 g/mL at 25 °C . It is highly reactive and flammable. The compound has a strong odor and reacts violently with water and air, generating hydrogen gas.

Scientific Research Applications

Occupational Exposure Analysis

  • Occupational Exposure Limit (OEL) Derivation for n-Propyl Bromide : n-Propyl bromide is an industrial solvent increasingly used as a replacement for fluorohydrocarbons. This study evaluates animal and human data to derive an OEL for n-propyl bromide, which includes considerations for 2-propyl bromide due to its similar spectrum of effects. The study observes a consistent structure-activity relationship across the homologous series of methyl, ethyl, and n-propyl bromide in terms of acute and subchronic toxicities and mutagenic potency in all species studied, including humans. An OEL of 60-90 ppm is derived based on these findings (Rozman & Doull, 2002).

Chemical Synthesis and Catalysis

  • Cobalt-Catalyzed Arylzincation of Alkynes : The study by Murakami, Yorimitsu, and Oshima (2009) demonstrates the use of cobalt(II) bromide to catalyze arylzincation of alkynes with arylzinc iodide x lithium chloride complexes in acetonitrile. This process allows for the preparation of various functionalized styrene derivatives and is applicable to the efficient and stereoselective synthesis of synthetic estrogens and their derivatives (Murakami, Yorimitsu, & Oshima, 2009).
  • Preparation of 2-Pyridyl and 3-Pyridylzinc Bromides : A study by Kim and Rieke (2010) presents a facile synthetic approach to directly prepare 2-pyridyl and 3-pyridylzinc bromides using Rieke zinc. This method demonstrates moderate to good yields in cross-coupling reactions with different electrophiles, contributing to the field of organozinc reagent synthesis (Kim & Rieke, 2010).

Environmental and Health Assessments

  • DNA Damage in Workers Exposed to 1-Bromopropane : Toraason et al. (2006) explored the DNA damage in leukocytes of workers exposed to 1-bromopropane (1-BP), which is related to n-propyl bromide and 2-propyl bromide. This study provides insights into the potential risks associated with exposure to such compounds in occupational settings (Toraason et al., 2006).

Safety And Hazards

2-Propylzinc bromide, 0.50 M in THF, is dangerous. It releases flammable gas when in contact with water . It causes severe skin burns and eye damage . It is suspected of causing cancer . It may cause respiratory irritation .

properties

IUPAC Name

bromozinc(1+);propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUATXZETUXBSR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]C.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylzinc bromide, 0.50 M in THF

CAS RN

77047-87-1
Record name 77047-87-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propylzinc bromide, 0.50 M in THF
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2-Propylzinc bromide, 0.50 M in THF
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2-Propylzinc bromide, 0.50 M in THF
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2-Propylzinc bromide, 0.50 M in THF
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2-Propylzinc bromide, 0.50 M in THF
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2-Propylzinc bromide, 0.50 M in THF

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